molecular formula C18H28BrN3O3S B5251010 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B5251010
M. Wt: 446.4 g/mol
InChI Key: FYECOOLJIZEION-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a bromophenyl group, a sulfonyl-methylamino linkage, and a tetramethylpiperidinyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the bromophenyl sulfone intermediate. This intermediate is then reacted with methylamine and subsequently coupled with 2,2,6,6-tetramethylpiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include sulfonic acids, phenyl derivatives, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfonyl-methylamino linkage is crucial for its binding affinity and specificity, while the tetramethylpiperidinyl moiety enhances its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
  • 2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
  • 2-[(4-methylphenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Uniqueness

Compared to its analogs, 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide exhibits unique properties due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s reactivity and selectivity in various chemical and biological processes .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrN3O3S/c1-17(2)10-14(11-18(3,4)21-17)20-16(23)12-22(5)26(24,25)15-8-6-13(19)7-9-15/h6-9,14,21H,10-12H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYECOOLJIZEION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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